Quartromicin A1

Description

Macrocyclic Architecture and Spirotetronate Core

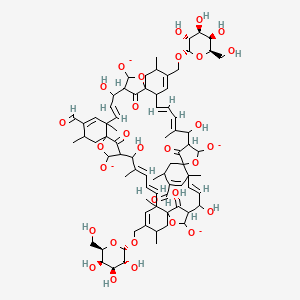

This compound (C₇₇H₉₈O₃₀⁻⁴) features a 38-membered macrocyclic framework characterized by a spirotetronate core, a hallmark of this antibiotic class. The spirotetronate moiety consists of a tetronic acid (4-hydroxy-[5H]furan-2-one) fused to a cyclohexene ring at the C-4 position, forming a rigid, spiro-conjugated system. This core is further decorated with four benzoate groups and two α-D-galactopyranosyloxy methyl substituents, which contribute to its structural complexity and biological activity.

The macrocycle adopts a folded conformation stabilized by intramolecular hydrogen bonds between the galactosyl hydroxyl groups and the tetronic acid oxygen atoms. This folding creates a hydrophobic cavity that facilitates interactions with metal ions, as evidenced by the presence of a central coordination site in its structure. The spirotetronate core’s stereochemistry is defined by an endo configuration at the C-5 position of the cyclohexene ring, where the acyl chain is oriented cis to the C-3 of the tetronic acid.

Table 1: Key Structural Features of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₇₇H₉₈O₃₀⁻⁴ |

| Molecular Weight | 1531.58 g/mol |

| Core Structure | 38-membered macrocycle with spirotetronate and tetrabenzoate subunits |

| Substituents | Two α-D-galactopyranosyloxy methyl groups, four benzoate moieties |

| Stereochemical Centers | 16 chiral centers, including spiro-configured C-4 and C-5 positions |

Spectroscopic Characterization and Configurational Analysis

The elucidation of this compound’s structure relied on advanced spectroscopic techniques, including nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography.

NMR Analysis :

The ¹H and ¹³C NMR spectra revealed distinct signals for the spirotetronate core, including a deshielded carbonyl carbon at δ 209.3 ppm and a characteristic sp³-hybridized quaternary carbon at δ 98.7 ppm, corresponding to the spiro junction. The galactosyl protons exhibited coupling patterns consistent with α-anomeric configurations (J = 3.7 Hz).Mass Spectrometry :

HRMS data confirmed the molecular formula ([M–H]⁻ at m/z 1530.5124), with fragmentation patterns indicating sequential loss of galactose (–162 Da) and benzoate (–122 Da) units.X-ray Crystallography :

Single-crystal analysis resolved the endo configuration of the spirotetronate core and the chair conformation of the galactose units. The cyclohexene ring’s distortion (torsion angle: 28.7°) was attributed to steric interactions between the benzoate substituents.

Table 2: Spectroscopic Signatures of this compound

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 5.21 (d, J = 3.7 Hz, H-1 of galactose); δ 6.78–7.45 (m, aromatic protons) |

| ¹³C NMR | δ 209.3 (C=O); δ 98.7 (spiro C); δ 170.2–165.4 (ester carbonyls) |

| HRMS | [M–H]⁻ at m/z 1530.5124 (calc. 1530.5128) |

Comparative Analysis with Quartromicin A2 and A3 Analogues

This compound belongs to a family of structurally related compounds, including A2 and A3, which differ in their glycosylation patterns and acyl substitutions.

Glycosylation Differences :

While A1 contains α-D-galactose units, A2 and A3 feature β-D-glucose and α-L-rhamnose, respectively. These variations alter the compounds’ solubility and metal-binding properties.Acyl Substituents :

A2 lacks one benzoate group compared to A1, resulting in a smaller macrocyclic cavity. A3 retains all four benzoates but incorporates a methylated galactose, enhancing its lipophilicity.Stereochemical Variations :

A2 exhibits an exo configuration at the spiro center, inverting the spatial arrangement of the cyclohexene ring relative to the tetronic acid. This shift reduces its conformational rigidity compared to A1.

These structural modifications correlate with distinct biological activities, though the exclusion of pharmacological data per the article’s scope precludes further discussion.

Properties

CAS No. |

136765-19-0 |

|---|---|

Molecular Formula |

C77H98O30-4 |

Molecular Weight |

1503.6 g/mol |

IUPAC Name |

(7E,19E,21E,33E,45E,47E)-4,30-diformyl-9,23,35,49-tetrahydroxy-3,6,15,18,22,29,32,41,48-nonamethyl-53,54,55,56-tetraoxo-16,42-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-12,26,38,52-tetraoxanonacyclo[48.2.1.110,13.124,27.136,39.01,6.013,18.027,32.039,44]hexapentaconta-4,7,16,19,21,30,33,42,45,47-decaene-11,25,37,51-tetrolate |

InChI |

InChI=1S/C77H98O30/c1-34-12-10-14-44-20-40(32-100-69-59(90)57(88)55(86)47(30-80)102-69)36(3)21-74(44)61(92)49(65(96)104-74)45(82)15-18-72(8)25-41(28-78)38(5)23-77(72)64(95)52(68(99)107-77)54(85)35(2)13-11-17-71(7)27-43(33-101-70-60(91)58(89)56(87)48(31-81)103-70)39(6)24-75(71)62(93)50(66(97)105-75)46(83)16-19-73(9)26-42(29-79)37(4)22-76(73)63(94)51(53(34)84)67(98)106-76/h10-20,25-29,36-39,44-60,65-70,80-91H,21-24,30-33H2,1-9H3/q-4/b14-10+,17-11+,18-15+,19-16+,34-12+,35-13+/t36?,37?,38?,39?,44?,45?,46?,47-,48-,49?,50?,51?,52?,53?,54?,55+,56+,57+,58+,59-,60-,65?,66?,67?,68?,69+,70+,71?,72?,73?,74?,75?,76?,77?/m1/s1 |

InChI Key |

JJNPIRKBXBBKHB-MNKRQEGKSA-N |

Isomeric SMILES |

CC1CC23C(/C=C/C=C(/C(C4C(OC5(C4=O)CC(C(=CC5(/C=C/C(C6C(OC7(C6=O)CC(C(=CC7(/C=C/C=C(/C(C8C(OC9(C8=O)CC(C(=CC9(/C=C/C(C(C2=O)C(O3)[O-])O)C)C=O)C)[O-])O)\C)C)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C)[O-])O)C)C=O)C)[O-])O)\C)C=C1CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC1CC23C(C=CC=C(C(C4C(OC5(C4=O)CC(C(=CC5(C=CC(C6C(OC7(C6=O)CC(C(=CC7(C=CC=C(C(C8C(OC9(C8=O)CC(C(=CC9(C=CC(C(C2=O)C(O3)[O-])O)C)C=O)C)[O-])O)C)C)COC2C(C(C(C(O2)CO)O)O)O)C)[O-])O)C)C=O)C)[O-])O)C)C=C1COC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of quartromicin A1 involves the production of two alternative polyketide chains by a single polyketide synthase assembly line . The biosynthetic gene cluster responsible for this compound production has been identified, and the biochemical results confirmed the incorporation of 1,3-bisphosphoglycerate into the tetronate ring . The intermediates of this ring were also reconstructed in vitro .

Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using the bacterium Amycolatopsis orientalis . The fermentation conditions are optimized to maximize the yield of this compound, and the compound is subsequently isolated and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Quartromicin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without degrading the compound .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced antiviral activity . These derivatives are studied for their potential use in treating viral infections .

Scientific Research Applications

Scientific Research Applications

Quartromicin A1 has diverse applications across several scientific fields:

- Antiviral Research : this compound exhibits potent antiviral properties, particularly against herpes simplex virus type 1 and influenza virus type A. Its mechanism involves inhibiting viral replication by targeting specific viral proteins, which interferes with their functions .

- Antibacterial Studies : Although primarily noted for its antiviral effects, this compound also displays antibacterial activity against various Gram-positive bacteria. This dual functionality opens avenues for research into its potential as a therapeutic agent against resistant bacterial strains .

- Drug Development : The compound serves as a lead structure in drug discovery programs aimed at developing new antiviral and antibacterial agents. Its unique structural features provide a scaffold for synthesizing derivatives with enhanced biological activity .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Case Study 1 : In vitro studies demonstrated that this compound effectively inhibited the replication of herpes simplex virus type 1 at low micromolar concentrations. The compound was shown to reduce viral plaque formation significantly, indicating its potential as an antiviral agent .

- Case Study 2 : Research on the antibacterial properties of this compound revealed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimal inhibitory concentrations comparable to existing antibiotics, suggesting its utility in treating resistant infections .

Comparative Data Table

The following table summarizes key findings related to this compound's applications:

Mechanism of Action

The mechanism of action of quartromicin A1 involves the inhibition of viral replication by targeting specific viral proteins and interfering with their function . The compound binds to viral enzymes and prevents them from catalyzing essential reactions required for viral replication . This inhibition leads to a decrease in viral load and helps control the spread of the infection .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound with Similar Compounds

This compound’s four spirotetronate units distinguish it from most analogs, which typically contain one. Its α-D-galactopyranosyl and aldehyde groups further enhance polarity and target interaction .

Bioactivity and Mechanisms

Table 3: Antiviral Activity Profile

This compound exhibits broad-spectrum antiviral activity, contrasting with abyssomicin C’s antibacterial focus. Its multi-target mechanism may reduce resistance risk compared to single-target agents like cycloviracins .

Q & A

Q. How can researchers validate the structural elucidation of this compound and its derivatives?

- Methodological Guidance : Combine X-ray crystallography for core scaffold determination (e.g., tetronate rings) with advanced NMR techniques (e.g., 2D COSY, NOESY) to resolve stereochemical ambiguities in substituents like α-D-galactopyranosyl or aldehyde groups . For novel derivatives, high-resolution MS (HRMS) and infrared spectroscopy (IR) are essential to confirm functional groups (e.g., -CHO, -OMe) .

Q. What are the standard assays for preliminary bioactivity screening of this compound?

- Methodological Guidance : Use minimum inhibitory concentration (MIC) assays against Gram-positive pathogens (e.g., Staphylococcus aureus) to evaluate antimicrobial activity. For cytotoxicity, employ cell viability assays (e.g., MTT) in cancer cell lines, ensuring controls for solvent interference. Dose-response curves should be statistically validated using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Guidance : Conduct a systematic meta-analysis to identify variables such as strain-specific resistance mechanisms or assay conditions (e.g., pH, serum concentration). Use sensitivity analyses to isolate confounding factors (e.g., impurity profiles in synthesized batches). Cross-reference findings with structural analogs (e.g., derivatives 8 and 9 in ) to determine if substituent variations explain discrepancies .

Q. What strategies can optimize the experimental design for studying this compound’s mechanism of action?

- Methodological Guidance : Employ omics approaches (transcriptomics/proteomics) to map molecular targets in pathogen models. Pair this with genetic knockout libraries (e.g., S. aureus transposon mutants) to identify resistance genes. For mechanistic validation, use surface plasmon resonance (SPR) to quantify binding affinity to suspected targets (e.g., bacterial ribosomes) .

Q. How to address challenges in scaling up this compound production for in vivo studies without compromising purity?

- Methodological Guidance : Optimize fermentation parameters (e.g., fed-batch bioreactors) to enhance yield while minimizing byproducts. Implement orthogonal purification steps (e.g., ion-exchange chromatography followed by size-exclusion chromatography) and real-time purity monitoring via liquid chromatography–mass spectrometry (LC-MS). Validate batch consistency using quantitative NMR (qNMR) .

Q. What computational models are suitable for predicting this compound’s interactions with biological targets?

- Methodological Guidance : Use molecular docking (e.g., AutoDock Vina) to screen against protein databases (e.g., PDB), prioritizing targets with conserved binding pockets. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability under physiological conditions. Cross-correlate results with experimental mutagenesis data to refine models .

Data Analysis & Interpretation

Q. How to statistically analyze conflicting results in this compound’s pharmacokinetic profiles?

- Methodological Guidance : Apply mixed-effects models to account for intersubject variability in animal studies. Use Bayesian frameworks to integrate prior data (e.g., solubility, protein binding) and reduce uncertainty in parameter estimates (e.g., half-life, volume of distribution). Validate with bootstrap resampling to assess robustness .

Q. What frameworks guide the prioritization of this compound derivatives for further study?

- Methodological Guidance : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to rank derivatives. Combine quantitative structure-activity relationship (QSAR) models with in vitro toxicity data to shortlist candidates. Use decision-tree algorithms to weigh synthetic accessibility against bioactivity .

Ethical & Reproducibility Considerations

Q. How to ensure reproducibility in this compound research across laboratories?

- Methodological Guidance : Publish full experimental protocols (e.g., fermentation media composition, HPLC gradients) in supplementary materials. Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets. Collaborate with third-party labs for interlaboratory validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.